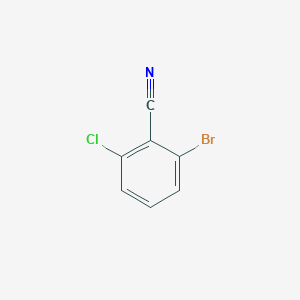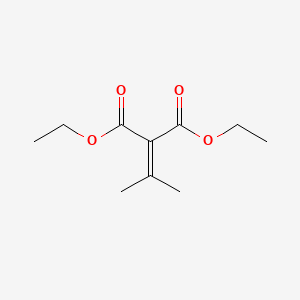
4-Isobutylbenzoic acid
Vue d'ensemble
Description
4-Isobutylbenzoic acid (4-IBB) is a carboxylic acid commonly used in scientific research and industrial processes. It is a colorless, crystalline solid with a melting point of 134-136°C and a boiling point of 212-214°C. 4-IBB is a structural isomer of 4-methylbenzoic acid (4-MBA) and is used in the synthesis of various compounds, including pharmaceuticals, fragrances, and dyes. 4-IBB is also used as an intermediate in the production of several organic compounds, such as polymers and surfactants. In addition, 4-IBB has been studied for its biochemical and physiological effects on organisms.
Applications De Recherche Scientifique
Chromatographic Analysis in Pharmaceuticals
A study developed a method to measure the content of 4-isobutylbenzoic acid in ibuprofen. The method, involving the self-contrast and correction factor, proved accurate and stable for determining this impurity in ibuprofen, highlighting its importance in pharmaceutical quality control (Wang Pingbao, 2012).
Synthesis of Fragrance Compounds
This compound serves as a precursor in synthesizing valuable compounds like 4-isobutylbenzaldehyde. This compound is a key intermediate for the fragrance Silvial®, demonstrating the role of this compound in fragrance chemistry (Valentina Beghetto et al., 2012).
Safety and Hazards
4-Isobutylbenzoic acid can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray .
Orientations Futures
4-Isobutylbenzoic acid is a valuable precursor for the fragrance Silvial® (3- (4-isobutylphenyl)-2-methylpropanal) . It is also used in the studies for the identification of the degradation products and potential impurities in Ibuprofen . Therefore, the future directions of this compound could involve its use in the synthesis of new fragrances and pharmaceuticals.
Mécanisme D'action
Target of Action
4-Isobutylbenzoic acid is an active compound used in various research applications . .
Mode of Action
It is known to be an intermediate in the synthesis of other compounds
Biochemical Pathways
This compound is involved in the synthesis of other compounds . .
Result of Action
As an intermediate in the synthesis of other compounds , it likely contributes to the properties of those compounds.
Analyse Biochimique
Biochemical Properties
4-Isobutylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cytochrome P450, which catalyzes the hydroxylation of this compound at the benzylic position . This interaction is crucial for the metabolic processing of the compound. Additionally, this compound can interact with other enzymes involved in oxidative reactions, leading to the formation of various metabolites .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in inflammatory responses, thereby altering the production of pro-inflammatory cytokines . Moreover, this compound can impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, the compound exerts its effects through binding interactions with enzymes and proteins. For example, this compound binds to the active site of cytochrome P450, leading to enzyme inhibition or activation . This interaction results in the hydroxylation of the compound, which is a critical step in its metabolic processing. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, this compound can cause toxic or adverse effects, including gastrointestinal irritation and liver toxicity . These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydroxylation by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s involvement in these metabolic pathways underscores its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum . Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the subcellular localization of this compound . These localization signals are essential for directing the compound to its site of action within the cell.
Propriétés
IUPAC Name |
4-(2-methylpropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBBCFWWSKOHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192116 | |
| Record name | Benzoic acid, p-isobutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38861-88-0 | |
| Record name | 4-Isobutylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38861-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isobutylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038861880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 38861-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, p-isobutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methylpropyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOBUTYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599E5B23F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the analytical challenges in detecting 4-Isobutylbenzoic acid in ibuprofen, and how are they addressed?
A: Accurately quantifying this compound in ibuprofen samples is crucial for quality control. Traditional external standard methods can be time-consuming and require highly pure reference standards. Research suggests that a "self-contrast and correction factor method" utilizing HPLC can be a viable alternative. [] This method involves establishing a correction factor between this compound and ibuprofen based on their respective peak areas in HPLC analysis. This simplifies the process and has been shown to be statistically comparable to external standard methods in determining impurity content. []
Q2: Besides being an ibuprofen impurity, are there other applications of this compound?
A: Yes, this compound serves as a key precursor in the synthesis of the fragrance compound Silvial® (3-(4-isobutylphenyl)-2-methylpropanal). [] Several synthetic routes utilize this acid, either converting it to a benzyl alcohol or acyl chloride intermediate, or employing it in a Suzuki-Miyaura cross-coupling reaction with 4-bromobenzaldehyde. []
Q3: How is this compound analyzed in complex mixtures?
A: Reversed phase liquid chromatography (RP-HPLC) proves to be an effective method for simultaneous determination of this compound alongside other related impurities in ibuprofen-containing formulations. [, ] Specific mobile phase compositions and gradient elution protocols allow for the separation and quantification of these compounds, ensuring accurate assessment of drug purity and quality control. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1293629.png)

![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)






